2-Fluoropyridine-3-carboxaldehyde oxime 2-Fluoropyridine-3-carboxaldehyde oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC3218956
InChI: InChI=1S/C6H5FN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H/b9-4+
SMILES:
Molecular Formula: C6H5FN2O
Molecular Weight: 140.11 g/mol

2-Fluoropyridine-3-carboxaldehyde oxime

CAS No.:

Cat. No.: VC3218956

Molecular Formula: C6H5FN2O

Molecular Weight: 140.11 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoropyridine-3-carboxaldehyde oxime -

Specification

Molecular Formula C6H5FN2O
Molecular Weight 140.11 g/mol
IUPAC Name (NE)-N-[(2-fluoropyridin-3-yl)methylidene]hydroxylamine
Standard InChI InChI=1S/C6H5FN2O/c7-6-5(4-9-10)2-1-3-8-6/h1-4,10H/b9-4+
Standard InChI Key KSBHELBYFCZELP-RUDMXATFSA-N
Isomeric SMILES C1=CC(=C(N=C1)F)/C=N/O
Canonical SMILES C1=CC(=C(N=C1)F)C=NO

Introduction

2-Fluoropyridine-3-carboxaldehyde oxime is a chemical compound with the molecular formula C6H5FN2O. It is also known by its CAS number, 1319649-65-4, and is often used as a building block in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals .

Safety Information

  • GHS Pictogram: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

  • Precautionary Statements: P261 (Avoid breathing dust), P305 (If in eyes: Rinse cautiously with water for several minutes), P351 (Rinse with plenty of water), P338 (If eye irritation persists: Get medical advice/attention) .

Synthesis and Applications

2-Fluoropyridine-3-carboxaldehyde oxime is synthesized through the reaction of 2-fluoropyridine-3-carboxaldehyde with hydroxylamine. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other organic compounds. Its applications can include the synthesis of various heterocyclic compounds and as a building block in medicinal chemistry.

Pharmaceutical Applications

This compound is used in the synthesis of various pharmaceutical intermediates due to its reactive functional groups, which allow for further modification and incorporation into more complex molecules. Its fluorine substituent can impart unique pharmacological properties to the final products.

Chemical Reactions

2-Fluoropyridine-3-carboxaldehyde oxime can participate in a variety of chemical reactions, including nucleophilic addition reactions and condensation reactions, due to its oxime functionality. These reactions are crucial for forming new carbon-nitrogen bonds and modifying the pyridine ring.

Availability and Suppliers

2-Fluoropyridine-3-carboxaldehyde oxime is available from several chemical suppliers, including AChemBlock, AOBChem, and AnHorn Shop, with varying quantities and purity levels .

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